Perfluoro-2-methylpentane

Beschreibung

Contextualization of Perfluorinated Compounds in Modern Scientific Disciplines

Perfluorinated compounds (PFCs), or perfluoroalkanes (PFAs), are a class of organofluorine compounds where all hydrogen atoms on a carbon chain have been replaced by fluorine atoms. numberanalytics.com This complete fluorination results in exceptionally strong carbon-fluorine (C-F) bonds, which are among the most powerful single bonds in organic chemistry. numberanalytics.com This high bond strength imparts remarkable characteristics to these compounds, most notably high thermal stability and extreme chemical inertness. numberanalytics.comchemimpex.com

Consequently, perfluorinated compounds are highly resistant to oxidation, hydrolysis, and other chemical reactions, making them suitable for use in demanding environments. numberanalytics.com Their unique physical and chemical properties have led to their widespread use across numerous scientific and industrial sectors. In materials science, they are integral to the synthesis of fluoropolymers, which are valued for their durability and resistance to heat and chemicals. numberanalytics.com In electronics, they serve as dielectric fluids and heat-transfer agents in components like capacitors and transformers due to their high dielectric strength and thermal stability. numberanalytics.comchemimpex.com Furthermore, their utility extends to pharmaceuticals as potential oxygen carriers and solubilizing agents for complex active ingredients. numberanalytics.comchemimpex.com

Significance of Branched Perfluoroalkanes in Specialized Chemical Applications

Within the broader family of perfluorinated compounds, the distinction between linear and branched isomers is critical, as the molecular architecture significantly influences their physical properties and applications. Branched perfluoroalkanes, such as Perfluoro-2-methylpentane, possess different packing efficiencies and intermolecular forces compared to their straight-chain counterparts. This structural variation affects properties like boiling point, viscosity, and surface tension. For instance, a study comparing the physical properties of this compound and its linear isomer, Perfluoro-n-hexane, highlights these differences. acs.org

The branching can lead to a lower boiling point and viscosity, which can be advantageous in applications requiring specific fluid dynamics, such as advanced cooling systems or as specialty solvents. chemimpex.com Moreover, research into surface coatings has shown that multi-branched fluorinated molecules can achieve a high density of fluorine atoms on a surface. researchgate.net This is significant for creating highly hydrophobic and oleophobic (omniphobic) surfaces, which are valuable in a variety of fields. researchgate.net The structural nuances of branched isomers also affect their environmental distribution, with some studies indicating that branched isomers exhibit different mobility in aqueous media compared to linear forms. mdpi.com

Contemporary Research Landscape and Unexplored Avenues for this compound

The current research landscape for this compound leverages its established properties of chemical inertness, thermal stability, and low surface tension. It is utilized as a high-performance lubricant, a specialty solvent, particularly in the electronics industry for cleaning delicate components, and as a refrigerant in advanced cooling systems. chemimpex.com Researchers are also exploring its potential in the pharmaceutical and agrochemical sectors, where it may enhance the solubility and stability of active ingredients in complex formulations. chemimpex.com

While its current applications are significant, several unexplored avenues for this compound remain. The broader class of perfluoroalkanes is being investigated for novel applications in energy storage, potentially as stable electrolytes in next-generation batteries. numberanalytics.com The specific properties of this compound could make it a candidate for such research. Advances in fluorination technology and the activation of carbon-fluorine bonds are opening up new synthetic pathways, suggesting that perfluoroalkanes could serve as precursors for complex functionalized molecules. researchgate.net For example, the synthesis of Perfluoro-2,3-epoxy-2-methylpentane, an intermediate for fluorine-containing alcohol compounds, points to the potential of using branched perfluoroalkanes as building blocks in advanced organic synthesis. google.com

Data Tables

Table 1: Physicochemical Properties of this compound

This table details the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6F14 | fluorochem.co.uknist.govoakwoodchemical.com |

| Molecular Weight | 338.04 g/mol | fluorochem.co.ukoakwoodchemical.comchemicalbook.com |

| CAS Number | 355-04-4 | fluorochem.co.uknist.govapolloscientific.co.uk |

| Appearance | Clear, colorless liquid | chemimpex.comf2chemicals.com |

| Boiling Point | 57 - 58 °C | fluorochem.co.ukchemicalbook.comf2chemicals.com |

| Melting Point | -90 °C to -170 °C | fluorochem.co.ukf2chemicals.comf2chemicals.com |

| Density | 1.7179 - 1.733 g/mL | fluorochem.co.ukf2chemicals.com |

| Refractive Index | ~1.2564 | f2chemicals.comf2chemicals.com |

| Vapor Pressure | 29 kPa (at 25 °C) | fluorochem.co.ukchemicalbook.com |

| Viscosity | 0.73 mPa·s | f2chemicals.com |

| Kinematic Viscosity | 0.42 mm²/s | f2chemicals.comf2chemicals.com |

| Surface Tension | 11.91 mN/m | f2chemicals.com |

Table 2: Compound Names Mentioned

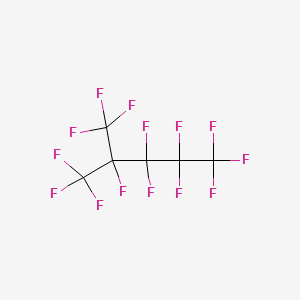

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVMKEZVKFJNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF(CF3)CF2CF2CF3, C6F14 | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188992 | |

| Record name | Perfluoroisohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-04-4 | |

| Record name | Perfluoro(2-methylpentane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroisohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroisohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,5,5,5-undecafluoro-4-(trifluoromethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROISOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698P33664Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Perfluoro 2 Methylpentane

Direct Fluorination Pathways for Perfluoro-2-methylpentane Synthesis

Direct fluorination involves the reaction of a hydrocarbon precursor, in this case, 2-methylpentane (B89812), with a highly reactive fluorinating agent, most commonly elemental fluorine (F₂). The objective is to replace all carbon-hydrogen bonds with carbon-fluorine bonds. This process is thermodynamically favorable but kinetically difficult to control due to the high exothermicity of the reaction, which can lead to fragmentation of the carbon skeleton and the formation of by-products. solvay.com

Gas-phase direct fluorination is a common industrial technique where the hydrocarbon and elemental fluorine, typically diluted with an inert gas like nitrogen, are passed through a reactor. ugr.es The high reactivity of elemental fluorine often leads to a lack of selectivity and can cause C-C bond cleavage. mt.com For the synthesis of this compound, the gas-phase reaction would involve 2-methylpentane vapor reacting with fluorine gas. Controlling parameters such as temperature, pressure, residence time, and the concentration of fluorine is critical to maximize the yield of the desired perfluorinated product and minimize degradation. solvay.comugr.es Metal fluorides, such as those of cobalt, are sometimes used as catalysts or fluorine carriers to moderate the reaction. nih.gov The goal is to achieve stepwise substitution of hydrogen with fluorine while preserving the branched hexane (B92381) backbone.

Liquid-phase fluorination offers an alternative with potentially better control over the reaction's exothermicity. In this method, the hydrocarbon substrate is dissolved in an inert solvent, often a perfluorinated or chlorofluorinated fluid that is stable to elemental fluorine. A diluted stream of fluorine gas is then bubbled through the solution. The solvent acts as a heat sink, dissipating the energy generated during the reaction and helping to maintain a stable temperature. This approach can improve the selectivity and yield of the target perfluoroalkane. solvay.com For 2-methylpentane, the process would involve its dissolution in a suitable inert solvent followed by the controlled introduction of elemental fluorine. The choice of solvent is crucial, as it must be able to dissolve the hydrocarbon starting material without reacting with the fluorine.

Electrochemical Fluorination (ECF) Techniques in this compound Production

The application of the Simons process to produce this compound from 2-methylpentane faces challenges, primarily the low solubility of aliphatic hydrocarbons in hydrogen fluoride (B91410). googleapis.com However, the process is effective for fluorinating more soluble precursors or for saturating a double bond in a perfluoroolefin. googleapis.com An alternative approach described for branched perfluoroalkanes involves the ECF of the corresponding branched perfluoroolefin, which avoids the issues of anode blockage that can occur with olefinic hydrocarbons. googleapis.com The mechanism is thought to involve the formation of high-valent nickel fluoride films on the anode, which then act as the fluorinating agent for the organic substrate. hlrn.de

Table 1: Key Parameters of the Simons Electrochemical Fluorination Process

| Parameter | Description |

|---|---|

| Electrolyte/Fluorine Source | Anhydrous Hydrogen Fluoride (aHF) |

| Anode Material | Nickel or Nickel-plated |

| Cell Potential | Typically 5-6 Volts |

| General Reaction | R₃C–H + HF → R₃C–F + H₂ |

Data derived from multiple sources discussing the general process. wikipedia.orgpsu.edu

Derivatization Strategies from Perfluoroolefinic Precursors

A significant route to this compound involves the synthesis of a perfluoroolefin intermediate, which is then saturated in a final step. This strategy often begins with the dimerization of hexafluoropropylene, which produces a mixture of perfluoro(methylpentene) isomers.

The dimerization of hexafluoropropylene typically yields perfluoro-4-methyl-2-pentene as the primary kinetic product. google.com However, the thermodynamically more stable isomer, perfluoro-2-methyl-2-pentene (B72772), is a more valuable precursor for further synthesis. google.com Therefore, an isomerization step is employed to convert the former into the latter. This reaction is often catalyzed by fluoride ion sources. For instance, using cesium fluoride (CsF) as a catalyst in a solvent like acetonitrile, perfluoro-4-methyl-2-pentene can be converted to perfluoro-2-methyl-2-pentene by heating. google.com Other methods involve passing hexafluoropropylene gas over activated carbon loaded with potassium fluoride at elevated temperatures, which can directly produce a mixture of dimers enriched in the desired perfluoro-2-methyl-2-pentene isomer. google.comguidechem.com

Table 2: Catalytic Systems for Isomerization and Dimerization

| Precursor(s) | Catalyst/Solvent | Temperature (°C) | Key Product(s) | Reported Yield/Purity |

|---|---|---|---|---|

| Perfluoro-4-methyl-2-pentene | CsF / Acetonitrile | 150 | Perfluoro-2-methyl-2-pentene | Not specified |

| Hexafluoropropylene | Potassium Fluoride on Activated Carbon | 200 | Mixture of dimers and trimers | Dimer content: 32% (of which 87% is Perfluoro-2-methyl-2-pentene) |

Data sourced from patent literature describing synthesis methods. google.comguidechem.com

Once perfluoro-2-methyl-2-pentene is obtained, it can be used to synthesize other valuable fluorochemicals. One important reaction is epoxidation, which converts the double bond into an epoxide ring, forming perfluoro-2,3-epoxy-2-methylpentane. googleapis.comgoogle.com This reaction is typically carried out using an oxidant, such as sodium hypochlorite (B82951) solution, in the presence of an epoxidation catalyst. googleapis.comgoogle.com Catalysts like trimethylamine (B31210) or urea (B33335) are effective for this transformation. googleapis.com The reaction conditions are generally mild, with temperatures often ranging from -5 to 35 °C. googleapis.com The resulting epoxide is a key intermediate that can be further rearranged to produce perfluorinated ketones. guidechem.com

Table 3: Conditions for Epoxidation of Perfluoro-2-methyl-2-pentene

| Oxidant | Catalyst | Temperature (°C) | Reaction Time (hours) | Conversion Efficiency (%) |

|---|---|---|---|---|

| Sodium Hypochlorite | Not specified | 10 | 1 | 99.3 |

| Sodium Hypochlorite | Not specified | 0 | 3 | 77.2 |

| Sodium Hypochlorite | Not specified | 0 | 3 | 83.5 |

Data derived from examples in patent literature. google.com

The perfluoro-2-methyl-2-pentene intermediate, synthesized via the methods described in 2.3.1, can be converted to the final saturated product, this compound, through fluorination of the double bond, for which methods such as catalytic fluorination with elemental fluorine or electrochemical fluorination could be applied. googleapis.com

Epoxidation Reactions of Perfluoro-2-methyl-2-pentene

Sodium Hypochlorite Oxidation Mechanisms for Epoxy Intermediates

The epoxidation of perfluoroalkenes, such as perfluoro-2-methyl-2-pentene, is a crucial step in the synthesis of fluorinated ketones, which are important intermediates. Sodium hypochlorite (NaOCl) in the presence of a suitable solvent is an effective oxidizing agent for this transformation. The reaction proceeds with high selectivity and stereospecificity.

The mechanism for the epoxidation of electron-deficient perfluoroalkenes by hypochlorite is understood to be a nucleophilic attack of the hypochlorite anion on the carbon-carbon double bond. The presence of strongly electron-withdrawing perfluoroalkyl groups renders the double bond susceptible to such an attack, in contrast to the electrophilic attack mechanism typically observed in non-fluorinated alkenes. The reaction is thought to proceed through a transition state that accounts for the observed stereospecificity, where the configuration of the starting alkene is retained in the resulting epoxide product. The use of aprotic solvents, such as acetonitrile, is common in these reactions, facilitating the interaction between the aqueous hypochlorite solution and the perfluoroalkene.

The reaction conditions, including temperature and the ratio of reactants, are crucial for optimizing the yield and selectivity of the desired epoxy intermediate, perfluoro-2,3-epoxy-2-methylpentane. Low temperatures generally favor higher selectivity.

Triethylamine (B128534) Oxide Oxidation Methodologies for Fluorinated Epoxides

An alternative and efficient method for the epoxidation of tri- and tetra-substituted perfluoroalkenes involves the use of triethylamine N-oxide. This reagent has been shown to produce fluorinated epoxides in good to excellent yields under mild reaction conditions.

The mechanism of this epoxidation is also based on a nucleophilic oxygen transfer from the triethylamine N-oxide to the electron-poor double bond of the perfluoroalkene. The oxygen atom in the N-oxide acts as a nucleophile, attacking one of the carbons of the double bond, leading to the formation of the epoxide ring and triethylamine as a byproduct. This method is particularly useful for perfluoroalkenes that may be less reactive towards other oxidizing agents.

Catalytic Rearrangement of Perfluoro-2,3-epoxy-2-methylpentane to Related Ketones

The rearrangement of perfluoro-2,3-epoxy-2-methylpentane to perfluoro-2-methyl-3-pentanone is a key transformation, often catalyzed by various agents in different solvent systems. This section explores the catalytic systems and conditions that influence this isomerization.

Role of Fluoride Salts as Catalysts (e.g., Cesium Fluoride, Sodium Fluoride, Potassium Fluoride, Aluminum Fluoride)

Fluoride salts are effective catalysts for the rearrangement of fluorinated epoxides. The catalytic activity of these salts is attributed to the nucleophilicity of the fluoride ion. The mechanism involves the fluoride ion attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring to form a fluoroalkoxide intermediate. Subsequent rearrangement of this intermediate, involving the migration of a perfluoroalkyl group and the elimination of the fluoride ion, results in the formation of the thermodynamically more stable ketone.

Cesium fluoride is often a highly effective catalyst in this context due to the high nucleophilicity of the fluoride ion when associated with the large, soft cesium cation. Other fluoride salts such as potassium fluoride and sodium fluoride also catalyze the reaction, although potentially at different rates depending on the reaction conditions. Aluminum fluoride has also been documented as a catalyst for this rearrangement.

Influence of Crown Ethers and Other Phase-Transfer Catalysts in Rearrangement Reactions

The efficiency of the fluoride salt-catalyzed rearrangement can be significantly enhanced by the use of phase-transfer catalysts (PTCs), particularly crown ethers. Crown ethers are cyclic polyethers that can selectively complex with metal cations, such as the alkali metal cations of the fluoride salts (e.g., K⁺ in KF or Cs⁺ in CsF).

The mechanism of action for a crown ether in this reaction involves sequestering the metal cation within its hydrophilic cavity. This complexation effectively "frees" the fluoride anion from its tight ion pair with the cation, rendering it a more "naked" and highly reactive nucleophile in the organic phase where the perfluoroepoxide is dissolved. This increased nucleophilicity of the fluoride ion accelerates the initial ring-opening step of the rearrangement, leading to faster reaction rates and often allowing for milder reaction conditions. The choice of crown ether (e.g., 18-crown-6 (B118740) for potassium ions) is dependent on the size of the cation it needs to complex.

Solvent Effects in Catalytic Rearrangements (e.g., Diglyme, Acetonitrile, Dioxane, N,N-dimethyl formamide)

The choice of solvent plays a critical role in the catalytic rearrangement of perfluoro-2,3-epoxy-2-methylpentane. Aprotic polar solvents are generally preferred as they can dissolve the reactants and facilitate the nucleophilic attack by the fluoride ion without solvating the anion to the extent that its reactivity is diminished.

Reaction Kinetics, Conversion Rates, and Selectivity Optimization in Epoxide Conversions

The optimization of the conversion of perfluoro-2,3-epoxy-2-methylpentane to perfluoro-2-methyl-3-pentanone

Alternative Synthetic Routes from Hexafluoropropylene Derivatives

The synthesis of this compound can be approached through various pathways starting from derivatives of hexafluoropropylene. These routes often involve the dimerization of hexafluoropropylene followed by subsequent chemical transformations.

One synthetic pathway to perfluorinated C6 compounds involves the dimerization of hexafluoropropylene to form isomers of perfluorohexene, such as perfluoro-2-methyl-2-pentene and perfluoro-4-methyl-2-pentene. google.com The oligomerization of hexafluoropropylene gas can be catalyzed in a polar aprotic solvent to yield perfluoro-2-methyl-2-pentene. google.com This dimer can then undergo an oxidation reaction to form an epoxide, specifically perfluoro-2,3-epoxy-2-methylpentane. google.com

The epoxidation can be achieved by reacting perfluoro-2-methyl-2-pentene with an oxidizing agent like sodium hypochlorite. google.com This process is often carried out in the presence of a catalyst to improve reaction efficiency. google.com The resulting epoxide, perfluoro-2,3-epoxy-2-methylpentane, is a key intermediate that can undergo rearrangement reactions. lookchem.com For instance, treatment of the epoxide with a fluoride ion source, such as potassium fluoride, can induce a rearrangement to form perfluoro-2-methyl-3-pentanone. lookchem.com Although this specific ketone is not a direct precursor to this compound, this example illustrates the principle of rearrangement in fluorinated systems. The final conversion of a functionalized perfluorinated compound to the fully saturated this compound would typically involve a fluorination or reduction process, depending on the specific intermediate.

The table below outlines typical reaction conditions for the synthesis of a key intermediate, hexafluoropropylene dimer.

| Parameter | Value |

| Reactant | Hexafluoropropylene |

| Catalyst | Potassium Fluoride |

| Co-catalyst/Solvent | Acetonitrile, Triethylamine |

| Temperature | 40°C |

| Pressure | 0 - 1 MPa |

| Reaction Time | 8 hours |

| Product | Hexafluoropropylene dimer |

| Yield | 96% |

| Data derived from a patented synthesis process for hexafluoropropylene dimer. chemicalbook.com |

An alternative synthetic strategy utilizes perfluoropropionyl fluoride as a building block. Perfluoropropionyl fluoride can react with hexafluoropropylene in the presence of a suitable catalyst to form a perfluorinated ketone. researchgate.net This reaction is considered a feasible route for industrial production. researchgate.net The resulting ketone can then be subjected to further transformations to yield the desired saturated alkane.

While the direct synthesis of this compound from this ketone is not explicitly detailed in the provided sources, the general principle involves the conversion of the carbonyl group. This could potentially be achieved through a series of reduction and fluorination steps. The feasibility of using perfluoropropionyl fluoride highlights a convergent approach to building the carbon skeleton of the target molecule. researchgate.net

Purity Benchmarks and Process Optimization Strategies in this compound Manufacturing

The manufacturing of high-purity this compound necessitates stringent quality control and optimized production processes. Purity is a critical parameter, as isomers and other fluorinated byproducts can significantly affect the compound's physical and chemical properties.

Commercially available this compound is offered at various purity levels, with benchmarks commonly set at 99% and higher, with some suppliers offering purities up to 99.99%. chemicalbook.com Verification of these purity benchmarks is typically accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which can effectively separate and identify different perfluorinated compounds and other potential impurities.

Process optimization in the manufacturing of this compound focuses on maximizing yield and purity while minimizing costs and environmental impact. Key strategies include:

Catalyst Selection and Optimization: The choice of catalyst is crucial in dimerization and oligomerization reactions of hexafluoropropylene. google.com Optimization involves selecting catalysts that favor the formation of the desired isomers and can be efficiently recovered and reused.

Reaction Condition Control: Precise control of temperature, pressure, and reaction time is essential for maximizing the selectivity towards the target product and minimizing the formation of byproducts. google.comchemicalbook.com For example, in the oligomerization of hexafluoropropylene, reaction temperatures between 40-150°C are utilized. google.com

Solvent and Reagent Ratios: The molar ratios of reactants, as well as the choice of solvent, can significantly influence reaction rates and product distribution. google.com

Purification Techniques: Post-reaction, the product mixture must undergo purification. Conventional methods like distillation are often employed to separate the desired product from unreacted starting materials, solvents, and byproducts. google.com Given the volatility of many fluorocarbons, fractional distillation is a key unit operation.

The following table summarizes common purity benchmarks for commercially available this compound.

| Supplier Type | Purity Benchmark |

| Standard Chemical Supplier | 99% |

| High-Purity Chemical Supplier | 99.99% |

| Data compiled from various chemical supplier listings. chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization of Perfluoro 2 Methylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Perfluoro-2-methylpentane Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated compounds. The unique properties of the ¹⁹F nucleus make it particularly well-suited for analyzing perfluorinated substances like this compound.

¹⁹F NMR for Structural Confirmation and Purity Verification

Fluorine-19 (¹⁹F) NMR is a primary tool for the unambiguous structural confirmation of this compound. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, which minimizes signal overlap and allows for detailed structural analysis even in complex molecules. researchgate.net

The structure of this compound, CF₃CF₂CF₂CF(CF₃)₂, contains six chemically distinct fluorine environments. This results in a complex but interpretable ¹⁹F NMR spectrum. The signals for trifluoromethyl (CF₃) groups in perfluoroalkanes are typically the most deshielded. epdf.pub Specific chemical shifts observed for this compound provide a unique fingerprint for its identification. epdf.pub

Long-range ¹⁹F-¹⁹F coupling is a prominent feature in the spectra of perfluorinated compounds and provides valuable connectivity information. In this compound, significant four-bond couplings (⁴JFF) are observed, which are crucial for assigning the different CF₃ and CF₂ groups within the branched structure. epdf.pub

Purity verification is another critical application of ¹⁹F NMR. The presence of isomers, such as perfluoro-3-methylpentane or n-perfluorohexane, can be readily detected as their unique sets of ¹⁹F signals will be present in the spectrum. The high resolution of the technique allows for the quantification of these impurities.

Table 1: Representative ¹⁹F NMR Chemical Shifts for this compound This table is generated based on data from specialized literature. Chemical shifts are referenced to CFCl₃.

| Fluorine Group | Chemical Shift (δ) in ppm | Key Couplings Observed |

|---|---|---|

| CF₃ (at C1) | -83.4 | Coupling to CF₂ group |

| CF₂ (at C2) | -127.5 | Coupling to CF₃ and CF₂ groups |

| CF₂ (at C3) | -117.6 | Coupling to CF₂ and CF groups |

| CF (at C4) | -188.5 | Complex multiplet due to multiple couplings |

| Two CF₃ (on C4) | -74.7 | Coupling to CF group |

Multinuclear NMR Experiments for Studying Compound Interactions

While ¹⁹F NMR is the most direct method, multinuclear NMR experiments, particularly involving Carbon-13 (¹³C), provide deeper structural insights. ¹³C NMR spectra of perfluoroalkanes are often complex due to extensive ¹³C-¹⁹F coupling, which can span over one to four bonds (¹JCF to ⁴JCF). epdf.pub However, these couplings are invaluable for confirming the carbon skeleton and the attachment of fluorine atoms.

For this compound, each of the six carbon atoms would appear as a complex multiplet due to coupling with neighboring fluorine atoms. Analyzing these patterns allows for the complete assignment of the carbon backbone.

Multinuclear NMR is also employed to study the interactions of this compound when it is used as a solvent or in a mixture. Changes in the chemical shifts or relaxation times of both the ¹⁹F nuclei of this compound and the nuclei of a solute can indicate intermolecular interactions, such as van der Waals forces or solvophobic effects. The compound's hydrogenated analogue, 2H-perfluoro(2-methylpentane), is noted for its use as a solvent in multinuclear NMR experiments, highlighting the utility of this fluorinated backbone in such studies. biosynth.com

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification and the analysis of complex mixtures.

High-Resolution Mass Spectrometry for Comprehensive Compound Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a parent ion and its fragments. For this compound (C₆F₁₄), the theoretical exact mass is 337.9754 u. HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Under electron ionization (EI), perfluoroalkanes undergo extensive fragmentation. The molecular ion (C₆F₁₄⁺) is often weak or absent. The most characteristic fragments result from C-C bond cleavage and the loss of CF₃ groups. Common ions observed in the mass spectrum of perfluoroalkanes include CF₃⁺ (m/z 69), C₂F₅⁺ (m/z 119), C₃F₇⁺ (m/z 169), and other larger fragments. The fragmentation pattern of this compound is dominated by the highly stable perfluoroalkyl cations. HRMS is crucial for confirming the elemental formula of each fragment, which is essential for elucidating the structure of the original molecule, especially when analyzing unknown samples from environmental or industrial sources. researchgate.net

Table 2: Key Mass Fragments of this compound (EI-MS) This table lists common fragments and their likely elemental compositions, which would be confirmed by HRMS.

| m/z (Nominal) | Possible Formula | Significance |

|---|---|---|

| 69 | CF₃⁺ | Base peak, indicates trifluoromethyl groups |

| 119 | C₂F₅⁺ | Loss of a C₄F₉ radical |

| 131 | C₃F₅⁺ | Further fragmentation |

| 169 | C₃F₇⁺ | Loss of a C₃F₇ radical |

| 219 | C₄F₉⁺ | Loss of a C₂F₅ radical |

| 319 | C₆F₁₃⁺ | Loss of a single fluorine atom (M-F)⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Decomposition Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying volatile and semi-volatile impurities in samples of this compound. The high resolving power of modern capillary GC columns is particularly advantageous for separating structural isomers of perfluoroalkanes, which often have very similar boiling points. nih.govresearchgate.net

Commercial perfluorohexane (B1679568) fluids, for instance, are often complex mixtures containing this compound as a major component alongside its isomers and other perfluorocarbons. nasa.govnasa.gov GC-MS analysis can effectively separate this compound from perfluoro-3-methylpentane, n-perfluorohexane, and cyclic impurities like perfluoromethylcyclopentane. nasa.gov The mass spectrometer detector provides positive identification of each eluting peak based on its unique fragmentation pattern. This capability is critical for quality control in manufacturing processes and for studying the environmental fate of these persistent compounds.

GC-MS is also used to identify decomposition products that may form under thermal or radiative stress. These products could include smaller perfluoroalkanes or unsaturated perfluoro-olefins.

Table 3: Potential Impurities in Technical Grade this compound Detectable by GC-MS Based on typical composition of commercial perfluorohexane mixtures.

| Compound | Molecular Formula | Significance as Impurity |

|---|---|---|

| n-Perfluorohexane | C₆F₁₄ | Linear isomer |

| Perfluoro-3-methylpentane | C₆F₁₄ | Branched isomer |

| Perfluoro-2,3-dimethylbutane | C₆F₁₄ | Highly branched isomer |

| Perfluoromethylcyclopentane | C₆F₁₂ | Cyclic impurity from synthesis |

| Perfluorocyclohexane | C₆F₁₂ | Cyclic impurity from synthesis |

Chromatographic Separations for this compound Research

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound.

Gas chromatography (GC), as mentioned above, is highly effective for the separation of this compound from its isomers and other volatile fluorocarbons. ufl.edudss.go.th Retention times on various stationary phases can be used for identification and quantification.

For liquid-phase separations, specialized techniques are required due to the unique properties of fluorocarbons. "Fluorous chromatography" utilizes stationary phases that are themselves perfluorinated. epa.gov The separation mechanism is based on "fluorous-fluorous" interactions between the perfluorinated analyte and the perfluorinated stationary phase. nih.gov This technique is highly selective for separating fluorinated compounds from non-fluorinated ones. A mixture containing this compound could be passed through a fluorous solid-phase extraction (SPE) cartridge to isolate it from hydrocarbon or other non-fluorinated contaminants. This approach is particularly useful in sample preparation for trace analysis in complex environmental or biological matrices.

Gas Chromatography (GC) Methodologies in Purity Assessment

Gas chromatography (GC) is a cornerstone technique for assessing the purity of this compound. Coupled with detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS), GC provides both quantitative and qualitative information about the composition of a sample.

In the analysis of perfluorohexane isomers, including this compound, GC-FID is employed to obtain quantitative data on sample purity, expressed as GC Area %. nasa.gov The high dynamic range of the FID makes it suitable for accurately quantifying the major components. For the identification of impurities, even at trace levels, GC-MS is the preferred method. nasa.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of contaminants.

To achieve optimal separation of the various perfluorohexane isomers and potential impurities, cryogenic GC temperature programming is often utilized. nasa.gov This technique allows for a controlled and gradual increase in column temperature from sub-ambient conditions, enhancing the resolution of volatile and closely related compounds.

Key Findings from GC Analyses:

Isomer Separation: Capillary GC is effective in separating various C6F14 isomers, such as this compound (perfluoroisohexane), perfluoro-3-methylpentane, perfluorocyclohexane, perfluoro-2,3-dimethylbutane, and perfluoro-2,2-dimethylbutane. nasa.gov

Impurity Profiling: GC-MS analysis can identify and profile various impurities, including linear perfluorocarbon monohydrides and monoiodides. nasa.gov

Method Validation: The development of GC methods for purity assessment involves validation according to guidelines such as those from the International Conference on Harmonisation (ICH). bibliotekanauki.pl This includes demonstrating linearity, precision, accuracy, and robustness of the method. bibliotekanauki.pl

Table 1: Typical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary Column (e.g., DB-1, DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Cryogenic cooling followed by a temperature ramp (e.g., -20 °C to 250 °C at 10 °C/min) |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID), 230 °C (MS source) |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Environmental Degradation Product Analysis

While perfluorocarbons like this compound are known for their high stability, the analysis of their potential environmental degradation products is crucial. Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose due to its high sensitivity and specificity in complex environmental matrices. mdpi.com

The application of LC-MS/MS is essential for identifying and quantifying trace levels of perfluorinated compounds and their transformation products in samples such as water, soil, and biological tissues. mdpi.com For instance, LC-MS/MS has been effectively used to analyze perfluorinated carboxylic acids (PFCAs), which can be potential degradation products of larger perfluorinated molecules. nih.gov

Methodological Considerations for LC-MS Analysis:

Sample Preparation: Solid-phase extraction (SPE) is a common technique for concentrating and cleaning up environmental samples prior to LC-MS analysis. nih.gov Weak anion-exchange (WAX) sorbents are often effective for extracting PFCAs. nih.gov

Chromatographic Separation: Reversed-phase liquid chromatography is typically employed for the separation of perfluorinated compounds. The choice of stationary phase and mobile phase composition is critical for achieving good retention and separation. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through selected reaction monitoring (SRM), minimizing interferences from the sample matrix. nih.gov

Table 2: Example LC-MS/MS Parameters for Analysis of Potential Degradation Products

| Parameter | Value |

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | Water with formic acid/ammonium formate |

| Mobile Phase B | Methanol (B129727) or Acetonitrile |

| Gradient | Optimized gradient from low to high organic content |

| Ionization Source | Electrospray Ionization (ESI) in negative mode |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

X-ray Diffraction for Molecular Arrangement and Crystalline Structure Determination

X-ray diffraction (XRD) is a fundamental technique for determining the three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, its crystalline structure can be studied at low temperatures. The resulting diffraction pattern provides information about the unit cell dimensions, symmetry, and the precise location of each atom in the crystal lattice.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. libretexts.org This data is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

Electrochemical Characterization of this compound using Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical properties of materials and their interfaces. nih.gov While this compound is an electrochemically inert compound, EIS can be employed to study its behavior in electrochemical systems, for instance, as a dielectric fluid or in the presence of electrodes and electrolytes.

EIS involves applying a small amplitude AC potential to an electrochemical cell and measuring the resulting current. By varying the frequency of the applied potential, a complex impedance spectrum is generated, which can be modeled using equivalent electrical circuits to extract information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. mdpi.com

In the context of this compound, EIS could be used to:

Assess its purity by detecting electrochemically active impurities.

Study its interaction with electrode surfaces.

Evaluate its performance as a dielectric medium in capacitors or other electronic devices.

The high impedance of this compound would be a key characteristic observed in an EIS experiment, reflecting its insulating nature.

Infrared Absorption Spectroscopy for Radiative Efficiency Determinations

Infrared (IR) absorption spectroscopy is a critical technique for determining the radiative efficiency of atmospheric gases, including perfluorocarbons like this compound. The IR spectrum reveals the vibrational modes of a molecule, and the intensity of the absorption bands in the atmospheric window (approximately 8-12 µm) is directly related to its ability to trap outgoing terrestrial radiation. scispace.com

The radiative efficiency (RE) quantifies the radiative forcing per unit increase in the atmospheric concentration of a gas. To determine the RE of this compound, its infrared absorption cross-section is measured across the relevant spectral range. researchgate.netresearchgate.net These measurements are typically performed using Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net

Key Findings from IR Spectroscopy Studies of Perfluorocarbons:

Strong Absorption Features: Perfluorocarbons exhibit strong absorption bands in the C-F stretching region (around 1100-1300 cm⁻¹), which falls within the atmospheric window. researchgate.net

Radiative Efficiency Calculation: The measured absorption cross-sections are integrated across the infrared spectrum and used in radiative transfer models to calculate the radiative efficiency. researchgate.netresearchgate.net

Global Warming Potential (GWP): The radiative efficiency, along with the atmospheric lifetime of the compound, is used to calculate its Global Warming Potential, which provides a measure of its contribution to climate change relative to CO₂. scispace.com

Table 3: Radiative Efficiency and Global Warming Potential Data for Related Perfluorocarbons

| Compound | Radiative Efficiency (W m⁻² ppb⁻¹) | Global Warming Potential (100-year) |

| Perfluoro-n-hexane | 0.46 | 9300 |

| Perfluoroethane (C₂F₆) | 0.26 | 12200 |

| Perfluoropropane (C₃F₈) | 0.33 | 8830 |

| Perfluorobutane (C₄F₁₀) | 0.39 | 8860 |

| Perfluoropentane (C₅F₁₂) | 0.44 | 9160 |

Potentiometric Methods for Detection of Reactive Hydrogen-Containing Impurities (e.g., H-value)

Potentiometric methods can be employed for the detection of reactive hydrogen-containing impurities in this compound. These impurities, often referred to as "H-value," can include hydrofluorocarbons (HFCs) or other compounds with C-H bonds. The presence of such impurities can affect the chemical and physical properties of the perfluorocarbon.

One approach involves a titration method where a reagent that reacts with the acidic hydrogen in the impurities is used. The endpoint of the titration can be determined potentiometrically using an ion-selective electrode or a pH electrode. For instance, a coulometric titration method has been developed for the determination of trace amounts of hydrofluoric acid (HF), a potential impurity, in non-aqueous solutions. semanticscholar.org

The "H-value" is a measure of the total amount of reactive hydrogen-containing species and is often expressed in parts per million (ppm). researchgate.net This parameter is a critical quality control measure for high-purity perfluorocarbons used in various applications.

Computational Chemistry and Theoretical Modeling of Perfluoro 2 Methylpentane

Density Functional Theory (DFT) Applications in Molecular Structure and Reactivity Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study per- and polyfluoroalkyl substances (PFAS) to understand their molecular properties and reactivity.

While specific DFT studies exclusively focused on perfluoro-2-methylpentane are not abundant in the literature, the principles are well-established through research on its isomers and related compounds. DFT calculations have been instrumental in developing force fields for perfluoroalkanes, including C6F14 isomers, which are essential for more extensive molecular simulations. researchgate.net For instance, DFT has been used to calculate the optimized structure of perfluoro-n-hexane, the linear isomer of this compound, providing details on its helical conformation. researchgate.net

DFT is particularly useful for comparing the thermodynamic stabilities of different isomers. Studies on other PFAS have shown that branched isomers can have different thermodynamic properties compared to their linear counterparts. acs.org For example, DFT calculations can predict Gibbs free energy of formation (ΔG), which indicates the relative stability and reactivity of a molecule. acs.org A more positive ΔG value for a branched isomer compared to its linear analog would suggest it is more likely to be reactive and susceptible to degradation. acs.org Distortions in the carbon-carbon-carbon bond angles in branched isomers, which can be accurately modeled by DFT, can affect the molecule's stability, potentially making them more prone to degradation. acs.org

The reactivity of this compound can be assessed by calculating various chemical descriptors derived from DFT, which help in predicting regions of a molecule susceptible to electrophilic, nucleophilic, or radical attack. The strong carbon-fluorine (C-F) bond, a defining feature of perfluorocarbons, results in high chemical and thermal stability, a property that DFT calculations can quantify through bond dissociation energies.

Table 1: Representative Molecular Properties of Perfluoroalkane Isomers from Computational Studies

Note: This table is illustrative, based on typical findings for branched vs. linear perfluoroalkanes, as specific comparative DFT data for this compound was not available in the cited sources.

| Property | Computational Method | Finding for Branched Isomers (e.g., this compound) | Finding for Linear Isomers (e.g., Perfluoro-n-hexane) | Reference |

| Thermodynamic Stability | DFT | Often predicted to be less stable (more positive ΔG) than linear isomers. | Generally more thermodynamically stable. | acs.org |

| Molecular Geometry | DFT | Distorted C-C-C bond angles at branching points (~109-110°). | Consistent C-C-C bond angles (~115°), often in a helical conformation. | researchgate.netacs.org |

| Reactivity | DFT | Potentially more susceptible to degradation due to lower stability. | Higher stability leads to greater inertness. | acs.org |

Molecular Dynamics (MD) Simulations for Material Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system and derive macroscopic properties from these atomic-scale motions.

For perfluoroalkanes like this compound, MD simulations are crucial for understanding bulk material properties and behavior at interfaces. A prerequisite for accurate MD simulations is a reliable force field, which defines the potential energy of the system based on the positions of its particles. Force fields for perfluoroalkanes have been developed using quantum chemistry calculations to accurately model their conformational energetics. researchgate.net MD simulations using such force fields have successfully predicted bulk properties of C6F14, including density and enthalpy of vaporization, with results showing good agreement with experimental data. researchgate.net

The branched structure of this compound influences its material behavior compared to its linear isomer, perfluoro-n-hexane. Branching can affect the packing and conformational properties of molecules in the liquid state. mdpi.com MD simulations can elucidate these differences by calculating properties such as the radius of gyration and diffusion coefficients. Studies on branched alkanes have shown that branching generally leads to more compact molecular conformations. researchgate.net This can impact bulk properties like viscosity and how the molecules arrange themselves at interfaces. mdpi.com

MD simulations are also extensively used to study interfacial phenomena. For example, they can model the behavior of perfluorocarbons at an air-water interface, which is relevant for understanding their environmental transport and fate. These simulations provide insights into how molecules orient themselves at the interface and can be used to calculate properties like surface tension. mdpi.com While specific MD studies on the interfacial behavior of this compound are limited, the methodology has been applied to a wide range of similar fluorinated molecules, providing a framework for understanding its behavior. mdpi.comchemrxiv.org

Table 2: Applications of MD Simulations to Perfluoroalkanes

This table summarizes typical applications and findings from MD simulations of perfluoroalkanes.

| Application Area | Key Properties Investigated | Typical Findings | Reference |

| Bulk Liquid Properties | Density, Enthalpy of Vaporization, Viscosity, Diffusion Coefficient | Predicted properties are generally within 2-25% of experimental values. Branching affects molecular packing and dynamics. | researchgate.netresearchgate.net |

| Material Behavior | Conformational Analysis, Packing Length, Radius of Gyration | Branching leads to more compact structures compared to linear isomers, which can reduce entanglement in polymers. | mdpi.comresearchgate.net |

| Interfacial Phenomena | Surface Tension, Molecular Orientation at Interfaces, Adsorption Behavior | Simulations can reveal how molecules arrange at fluid-fluid or fluid-solid interfaces, which is crucial for remediation and transport modeling. | mdpi.com |

Theoretical Predictions of Environmental Fate and Atmospheric Lifetime

Theoretical calculations are essential for estimating the environmental fate of persistent chemicals like this compound. Due to their chemical inertness, perfluorinated alkanes are not expected to degrade through common environmental pathways like hydrolysis or biodegradation. Their primary sink in the environment is often atmospheric degradation.

The atmospheric lifetime of a compound is determined by its reaction rate with atmospheric oxidants, primarily the hydroxyl radical (•OH), and its photolysis rate by solar radiation. Perfluorinated alkanes are known to have extremely low reactivity with OH radicals. researchgate.net This low reactivity means that their atmospheric lifetimes are very long. By analogy with other perfluorinated alkanes, the atmospheric lifetime of this compound is expected to be on the order of hundreds to thousands of years. researchgate.net For example, a lower limit for the total atmospheric lifetime of similar compounds has been estimated at 800 years. researchgate.net

Another critical aspect of the environmental fate of atmospheric pollutants is their contribution to global warming. The Global Warming Potential (GWP) of a molecule is calculated based on its atmospheric lifetime and its ability to absorb infrared radiation. The infrared absorption cross-sections of both perfluoro-n-hexane and this compound have been measured, which is a key input for these theoretical calculations. researchgate.net These measurements allow for the calculation of the compound's radiative efficiency, which quantifies its effectiveness as a greenhouse gas. Given their long atmospheric lifetimes and strong absorption in the infrared spectrum, perfluorocarbons are generally potent greenhouse gases. researchgate.net

Table 3: Predicted Environmental and Atmospheric Properties of C6 Perfluoroalkanes

| Property | Method of Prediction/Estimation | Predicted Value/Characteristic | Reference |

| Atmospheric Lifetime | Analogy to other perfluorinated alkanes; low reactivity with OH radicals. | Estimated to be very long (>800 years). | researchgate.net |

| Primary Atmospheric Sink | Theoretical consideration of reactivity. | Transport to the mesosphere followed by photolysis by high-energy radiation. | researchgate.net |

| Global Warming Potential (GWP) | Calculation based on measured infrared absorption and estimated lifetime. | Considered to be a potent greenhouse gas. | researchgate.netresearchgate.net |

| Environmental Persistence | Based on chemical structure and properties. | Highly persistent; not expected to undergo significant biotic or abiotic degradation in soil or water. |

Quantum Chemical Calculations for Energetic Pathways and Reaction Mechanisms

Quantum chemical calculations, including methods like DFT and higher-level ab initio calculations, are fundamental for elucidating the energetic pathways and mechanisms of chemical reactions. For a highly stable compound like this compound, these calculations are primarily used to understand the conditions under which it might decompose and the likely products of such reactions.

The high thermal stability of perfluoroalkanes is a direct consequence of the strength of the C-F and C-C bonds within the molecule. Quantum chemical calculations can precisely determine the bond dissociation energies (BDEs) for every bond in the molecule. These calculations can show that significant energy is required to initiate decomposition. For example, computational studies on the thermal degradation of perfluoroalkyl carboxylic acids (PFCAs) show that the initial steps involve homolytic cleavage of C-C bonds, with BDEs in the range of 75-90 kcal/mol. nsf.gov Similar high energies would be expected for the C-C bond cleavage in this compound.

These computational methods can be used to map out the entire potential energy surface for a proposed reaction, identifying transition states and intermediates. nih.govrsc.org This allows researchers to predict the most likely degradation pathways. For perfluoroalkanes, high-temperature pyrolysis is one of the few ways to induce degradation. nasa.gov Quantum chemical calculations can model the radical chain reactions that would occur under such conditions, including initial C-C bond cleavage to form perfluoroalkyl radicals, followed by subsequent β-scission reactions. nsf.gov

While specific reaction mechanism studies for this compound are scarce, general principles derived from quantum chemical studies of similar molecules apply. nsf.govnih.gov The calculations would confirm its high activation energy barriers for reaction with common reagents, consistent with its observed chemical inertness. They are also essential for predicting the products of decomposition under extreme conditions, such as high temperatures, which is critical for developing effective disposal and remediation technologies. nasa.gov

Table 4: Application of Quantum Chemistry to Reaction Energetics of Perfluoroalkanes

| Area of Investigation | Computational Approach | Key Insights Provided | Reference |

| Thermal Stability | Calculation of Bond Dissociation Energies (BDEs) | Quantifies the high energy required to break C-C and C-F bonds, explaining the molecule's inertness. | nsf.gov |

| Decomposition Pathways | Potential Energy Surface Mapping, Transition State Theory | Identifies the most favorable reaction pathways under high-temperature conditions, such as pyrolysis. Predicts intermediates and products. | nsf.govrsc.org |

| Reaction Kinetics | Calculation of Activation Energy Barriers | Explains the low reactivity with atmospheric oxidants and other chemical species under normal conditions. | nih.gov |

Research Applications in Chemical Engineering and Advanced Materials Science

Perfluoro-2-methylpentane as a Specialty Solvent in Diverse Chemical Processes

The utility of this compound as a specialty solvent stems from its distinct physical and chemical properties. Its non-polar nature and weak intermolecular forces result in low solvency for many common organic and inorganic materials, yet it exhibits high solubility for gases like oxygen. This selective solubility, combined with its chemical inertness, makes it a valuable medium in specific chemical processes where reactivity with the solvent must be avoided.

In the electronics industry, the cleaning of components is a critical step to ensure reliability and performance. nih.gov this compound is utilized as a cleaning agent and solvent for removing contaminants from sensitive electronic parts. dtic.mil Its low surface tension allows it to penetrate tight spaces and effectively wet surfaces, dislodging particulate matter and residues. dtic.mil Furthermore, its high volatility ensures that it evaporates quickly and completely, leaving behind no residue that could interfere with the operation of the electronic device. The non-flammable nature and high dielectric strength of this compound also contribute to its suitability for cleaning energized electronic components. dtic.mil

Perfluorocarbons, including isomers like this compound, are employed in solvent systems for cleaning and as carrier fluids for lubricant deposition on various substrates. dtic.mil These fluids are integral to the manufacturing of high-reliability electronics, where the removal of flux residues after soldering is crucial. nih.gov

Research into advanced electrolytes for lithium batteries has explored the use of fluorinated compounds to enhance safety and performance. While direct studies on this compound as a primary solvent in lithium battery electrolytes are limited due to its low polarity and inability to dissolve lithium salts, its properties are relevant in the context of co-solvents and electrolyte additives. frontiersin.org

Thermal Management and Heat Transfer Fluid Research with this compound

The exceptional thermal stability and wide liquid range of this compound make it a prime candidate for investigation as a heat transfer fluid in demanding applications. Its inertness prevents reaction with system components, even at elevated temperatures, ensuring long-term reliability.

Organic Rankine Cycles (ORCs) are a technology for converting low- to medium-temperature heat into useful work, typically electricity. The choice of working fluid is critical to the efficiency and feasibility of an ORC system. Desirable properties for ORC working fluids include a low boiling point, high density, low viscosity, and high thermal stability.

While specific performance analyses of this compound in ORC systems are not extensively documented in publicly available literature, its physical properties suggest it could be a candidate for certain ORC applications. The performance of ORCs is highly dependent on the critical temperature of the working fluid. f2chemicals.com With a critical temperature of approximately 183.9 °C (457 K), this compound would be suitable for low-temperature heat recovery applications. mdpi.com The selection of a working fluid in an ORC is a trade-off between various factors including thermodynamic performance, environmental impact, and cost. nasa.gov Further research and performance analysis would be necessary to fully evaluate the potential of this compound in specific ORC designs.

The aerospace sector demands materials with exceptional performance under extreme conditions. Perfluorocarbons, including isomers of perfluorohexane (B1679568) like this compound, have been studied for space-based applications due to their high thermal stability. nist.gov Thermal stressing studies on perfluorohexane fluids have shown no significant degradation even under aggressive conditions, indicating their suitability for high-temperature environments. nist.gov

In aerospace applications, heat transfer fluids must be reliable over a wide range of temperatures and pressures. The high molecular weight and thermal stability of compounds like this compound are advantageous in these scenarios. nist.gov These fluids can be used in thermal management systems for electronics and other critical components on spacecraft. The purity of the fluid is also a critical factor, as trace impurities can degrade at high temperatures. nist.gov

Table 1: Thermal Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 57 °C |

| Melting Point | -90 °C |

| Critical Temperature | 183.9 °C (457 K) |

| Critical Pressure | 18 bar |

| Heat of Vaporization | 90.8 kJ/kg @ bp |

Data sourced from F2 Chemicals Ltd. mdpi.com

This compound possesses excellent dielectric properties, making it a subject of research for use as a dielectric fluid in high-performance electronic systems. Its high dielectric strength and low electrical conductivity allow it to act as an electrical insulator while simultaneously providing cooling. dtic.mil This dual functionality is highly valuable in applications such as transformers, capacitors, and the immersion cooling of electronics.

The use of perfluorocarbons as dielectric fluids helps in the separation of high-voltage components and prevents electrical discharge. dtic.mil The non-flammable nature of these compounds further enhances their safety profile in electronic applications. dtic.mil Research in this area focuses on characterizing the dielectric constant and breakdown voltage of such fluids to ensure their suitability for specific high-voltage applications.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 338.04 g/mol |

| Density | 1.7179 g/ml |

| Refractive Index | 1.2564 |

| Viscosity | 0.73 mPa·s |

| Surface Tension | 11.91 mN/m |

Data sourced from F2 Chemicals Ltd. mdpi.com and NIST.

Role as an Analytical Standard for Instrument Calibration in Research Laboratories

In the realm of analytical chemistry, the precision and accuracy of instrumental analysis are paramount. This necessitates the use of well-characterized compounds as analytical standards for instrument calibration. Perfluorinated compounds, in general, are utilized for the calibration of mass spectrometers. mdpi.com

This compound's utility as a reference standard is primarily associated with mass spectrometry. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which serves as a crucial fingerprint for its identification and for the calibration of mass spectrometers. nist.govnih.govnist.gov The predictable fragmentation pattern of this compound under electron ionization allows for the tuning and calibration of the mass-to-charge ratio (m/z) axis of the instrument, ensuring the accurate mass determination of unknown compounds.

While broad families of perfluorinated compounds like perfluorotributylamine (B110022) (PFTBA) and perfluoroalkyldecalin are commonly used as calibrants in mass spectrometry, the availability of a standardized mass spectrum for this compound from databases like NIST allows for its use in specific analytical scenarios. nih.gov Its relatively high vapor pressure and chemical inertness make it suitable for introduction into the vacuum systems of mass spectrometers.

The following table summarizes the key identifiers and properties of this compound, which are essential for its use as an analytical standard.

| Property | Value |

| IUPAC Name | 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane |

| CAS Number | 355-04-4 |

| Molecular Formula | C6F14 |

| Molecular Weight | 338.04 g/mol |

| Boiling Point | 57 °C |

| Melting Point | -90 °C |

| Density | 1.7179 g/mL |

This data is compiled from multiple sources. nist.govf2chemicals.com

Development of Advanced Lubricant Formulations Incorporating this compound

The development of advanced lubricants capable of performing under extreme conditions, such as high temperatures and aggressive chemical environments, is a continuous challenge in materials science. Per- and polyfluoroalkyl substances (PFAS) have been explored for lubrication applications due to their high thermal stability, chemical inertness, and low surface energy. mdpi.comnih.gov While much of the focus has been on high molecular weight polymers like polytetrafluoroethylene (PTFE) and perfluoropolyethers (PFPEs), the potential of smaller perfluorinated molecules is also an area of interest. mdpi.com

Research into the direct incorporation of this compound into lubricant formulations is not extensively documented in publicly available literature. However, the inherent properties of perfluorinated alkanes suggest potential, primarily in niche applications. Perfluorocarbons are noted for their ability to operate over a wide temperature range and their low volatility in vacuum environments. nih.gov

The development of lubricants for extreme environments, such as those encountered in aerospace applications, often involves the use of synthetic base oils and specialized additives. mdpi.com While this compound is not a conventional lubricant base oil, its properties could theoretically make it a candidate for a component in specialized blends or as a carrier fluid for lubricant additives in certain demanding applications. Its low surface tension could also contribute to good wetting properties on metal surfaces.

Further research would be necessary to fully evaluate the tribological properties of this compound and its efficacy as a lubricant additive. Key performance indicators such as friction coefficient, wear resistance, and load-bearing capacity would need to be systematically investigated.

The table below outlines some of the physical properties of this compound that are relevant to its potential consideration in lubricant formulations.

| Property | Value |

| Kinematic Viscosity | ≈ 0.42 mm²/s |

| Dynamic Viscosity | ≈ 0.73 mPa·s |

| Surface Tension | Low (Specific value not readily available) |

| Thermal Stability | High |

| Chemical Inertness | High |

This data is compiled from a safety data sheet for this compound. f2chemicals.com

Research Applications in Biological and Environmental Sciences

Investigations into Biological Interactions and Biomedical Research of Perfluoro-2-methylpentane

The distinct properties of perfluorinated compounds have prompted investigations into their potential roles in biomedical and biological research. While studies focusing specifically on this compound are limited, research on related perfluorinated substances provides a framework for understanding its potential applications and interactions.

Utility as a Medium for Interferon and Plasmid Activation in Biological Research

While direct studies detailing the use of this compound as a medium for interferon activation are not prominent in publicly available research, the broader class of fluorinated compounds has been explored for its utility in gene delivery, including plasmid activation and transfection. Fluorinated polymers and dendrimers have been shown to efficiently condense plasmid DNA into stable nanoparticles. rsc.orgresearchgate.net These fluorinated vectors can offer advantages such as improved stability in serum, enhanced cellular uptake, and efficient release of the genetic material inside cells, leading to effective gene expression. rsc.orgresearchgate.netstraitsresearch.com For instance, heptafluorinated dendrimers have demonstrated significantly higher gene transfection efficiency in cell lines compared to commercial reagents. rsc.org Similarly, redox-responsive fluorinated polyethylenimine (F-PEI) nanoparticles have been developed for highly efficient plasmid DNA delivery, showing potential for targeted gene therapy applications. straitsresearch.com The unique properties of perfluoroalkyl substances—simultaneous hydrophobicity and lipophobicity—contribute to the stability of nucleic acid drug formulations and can lead to higher delivery efficiencies. rsc.org

Methodological Approaches for Studying Interactions with Biological Macromolecules (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

To understand how perfluorinated compounds interact with biological systems, researchers employ various biophysical techniques to study their binding with macromolecules like proteins.

Fluorescence Quenching: This method is used to study the binding of molecules by monitoring the decrease in the fluorescence intensity of a fluorophore (such as the amino acid tryptophan in a protein) upon the addition of a quenching molecule. Studies on perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have used this technique to investigate their interactions with serum albumins. researchgate.netnih.gov The quenching mechanism, whether static (formation of a complex) or dynamic (collisional), can be determined, and binding constants can be calculated. researchgate.netetsmtl.ca Research has shown that PFCAs with longer carbon chains exhibit a stronger ability to quench the intrinsic fluorescence of human serum albumin (HSA), indicating a stronger binding affinity. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique for measuring the kinetics and affinity of molecular interactions. nih.gov It involves immobilizing one molecule (the ligand, e.g., a protein) onto a sensor surface and flowing the other molecule (the analyte, e.g., a perfluorinated compound) over it. The binding is detected as a change in the refractive index at the sensor surface. nih.govresearchgate.net This methodology has been proposed for systematically studying the interactions of various per- and polyfluoroalkyl substances (PFAS) with proteins such as human serum albumin and transthyretin to understand their binding mechanisms and potential for disrupting biological functions. uri.edu

These techniques are crucial for characterizing the binding affinity, specificity, and kinetics of compounds like this compound with essential biological macromolecules.

Effects on Cellular Membranes and Vesicle Dynamics: Biophysical Studies

Perfluorinated compounds can interact with and alter the properties of cellular membranes, which is a key aspect of their biological activity. Molecular dynamics simulations and experimental studies on model lipid bilayers are used to investigate these effects. Research on various PFAS has shown that they can spontaneously penetrate and accumulate in phospholipid bilayers. nih.govacs.org

Once embedded within the membrane, these molecules can induce a "cholesterol-like" condensing effect, which includes:

An increase in the order parameters of the lipid tails. nih.gov

An increase in the thickness of the lipid bilayer. nih.gov

A decrease in the area per lipid molecule. nih.gov

Applications in Pharmaceutical and Agrochemical Formulations for Solubility and Bioavailability Enhancement

The inclusion of fluorine in molecules can significantly alter their physicochemical properties, which is a strategy used in both pharmaceutical and agrochemical design to enhance performance. Poorly water-soluble drugs often face challenges with low bioavailability, a critical factor for therapeutic efficacy. nih.govnih.gov

In pharmaceuticals, fluorination can modify a molecule's solubility, permeability, and metabolic stability. nih.gov While this compound itself is not typically used as an active ingredient, perfluorinated compounds can be used as inert excipients or solvents in formulations. Technologies like solid dispersions, particle size reduction (micronization), and the use of novel carriers are employed to enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients. nih.govwisdomlib.orgmdpi.com

In the agrochemical industry, the introduction of fluorine-containing groups is a common strategy to improve the efficacy of pesticides. researchgate.netbohrium.com Fluorination can enhance a molecule's uptake, persistence, and biological activity by affecting its transport to the target site and blocking metabolic deactivation. researchgate.net Fluorinated inert ingredients are also used in pesticide formulations to improve spreading and act as propellants. nih.gov

Environmental Fate and Impact Assessment of this compound

Understanding the environmental behavior of perfluorinated compounds is crucial due to their persistence. Their strong carbon-fluorine bonds make them resistant to many natural degradation processes.

Atmospheric Transport and Degradation Pathways of Perfluorinated Alkanes (e.g., Photolysis, Hydrolysis, Hydration of related compounds)

Perfluorinated alkanes (PFAs), including compounds like this compound, are characterized by high chemical stability and resistance to degradation in the troposphere. Unlike non-fluorinated alkanes, PFAs show very low reactivity with hydroxyl (OH) radicals and chlorine (Cl) atoms, which are the primary atmospheric oxidants. nih.govresearchgate.net Consequently, reactions like oxidation, hydrolysis, and hydration are not significant degradation pathways for these compounds under typical atmospheric conditions. acs.orgchemrxiv.org